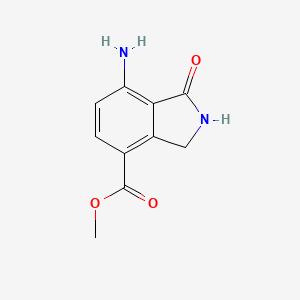

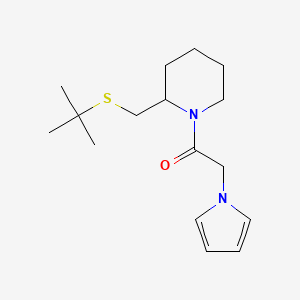

N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptor. It was first discovered in 1991 by Clozel et al. as a potent and selective antagonist of ET-1 receptor subtype A (ETA). Since then, BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.

Applications De Recherche Scientifique

Chemical Synthesis and Mechanistic Insights

Rhodium-catalyzed Cycloaddition : A study demonstrates the utility of Rh(III) catalysts in the oxidative cycloaddition of benzamides and alkynes, proceeding via N-H metalation followed by ortho C-H activation. This process yields isoquinolones, a structural motif related to quinoxaline derivatives, showcasing a method that could potentially be applied to synthesize N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide derivatives (Hyster & Rovis, 2010).

Regioselectivity in N-ethylation : Another research effort explored the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, closely related to the target compound, employing DFT methods to investigate reaction paths and acid/base behavior (Batalha et al., 2019).

Medicinal Chemistry Applications

Cytotoxic Activity : Research into 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which share structural similarities with this compound, revealed that these compounds, especially those bearing cationic side chains, exhibit significant cytotoxic activity against colon 38 tumors in mice, suggesting potential for cancer treatment (Bu et al., 2001).

Glycine Site Antagonism : Tetrahydroquinoline derivatives, through their interaction with the glycine site on the NMDA receptor, indicate how structural analogs of this compound might be applied in neuroscience research to modulate neurotransmitter activity (Carling et al., 1992).

Material Science and Polymer Chemistry

Polymerization Initiators : The study of diphenylquinoxaline-containing aromatic polyamides demonstrates the application of these compounds in initiating room-temperature radical polymerization, pointing towards potential uses in developing new thermosetting resin systems for high-temperature applications (Baek, Ferguson, & Tan, 2003).

Propriétés

IUPAC Name |

N-benzhydryl-3-oxo-2,4-dihydroquinoxaline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c26-20-15-25(19-14-8-7-13-18(19)23-20)22(27)24-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBZAVUKVFXLPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2874017.png)

![Tert-butyl (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride](/img/structure/B2874024.png)

![N-[[1-(3-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2874028.png)

![5-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide](/img/structure/B2874030.png)

![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2874033.png)

![Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2874035.png)